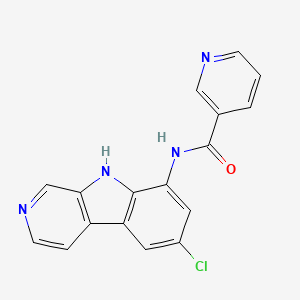
PS-1145
概述
描述
PS-1145 is a chemical compound known for its role as an inhibitor of IκB kinase (IKK). It has a molecular formula of C17H11ClN4O and a molecular weight of 395.67. This compound is primarily used in scientific research to study its effects on various biological pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling .
科学研究应用
PS-1145 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of IκB kinase inhibition on various chemical reactions and pathways.
Biology: Employed in research on cell signaling, particularly NF-κB signaling, and its role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where NF-κB signaling plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IκB kinase and related pathways
安全和危害
未来方向
The future directions for research on “N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, given the biological activity of many indole derivatives, these compounds could be investigated for potential therapeutic applications .
作用机制
Target of Action
PS-1145, also known as “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide”, “PS 1145”, “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide”, or “IKK Inhibitor X”, is primarily an inhibitor of the IκB kinase (IKK) with an IC50 of 88 nM . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound works by blocking the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB) . This inhibition prevents the subsequent activation of NF-κB . The compound’s interaction with its target leads to a reduction in the DNA binding activity of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . This action blocks the activation of NF-κB, thereby affecting downstream effects such as the transcription of genes involved in inflammation, immunity, and cell survival .
Pharmacokinetics
For instance, it has been administered intracerebroventricularly in animal studies .
Result of Action
The inhibition of NF-κB activation by this compound leads to a reduction in the expression of pro-inflammatory genes and a decrease in cell proliferation . This has been observed in various cell types, including human epidermal keratinocytes and squamous carcinoma cells . The compound has also been shown to exhibit anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in vitro studies have shown that the compound’s ability to inhibit NF-κB activation is dose- and time-dependent . Furthermore, the compound’s effect on body fat mass in animal models was influenced by diet, with this compound effectively blocking weight gain induced by a high-fat diet .
生化分析
Biochemical Properties
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide interacts with IKK, blocking the phosphorylation and degradation of the inhibitor of NF-κB . This inhibition prevents the subsequent activation of NF-κB and thereby prevents the release of tumor necrosis factor-α (TNF-α) in lipopolysaccharide treated cells .
Cellular Effects
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide has been shown to hinder pro-inflammatory cytokine production and cell proliferation . It plays a potential therapeutic role in carcinogenesis in multiple myeloma and exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide involves the inhibition of IKK, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB . This prevents the subsequent activation of NF-κB and thereby prevents the release of TNF-α .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit the proliferation of certain cancer cell lines when used at concentrations ranging from 1.5 to 50 µM .
Dosage Effects in Animal Models
One study showed that treatment with the compound reduced MOG 35–55-specific proliferation and cytokine production of 2D2 transgenic spleen cells in vitro and diminished clinical signs of EAE in vivo .
Metabolic Pathways
It is known that the compound inhibits the IKK complex, which plays a crucial role in the activation of NF-κB .
Subcellular Localization
It is known that the compound inhibits the IKK complex, which is located in the cytoplasm of cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PS-1145 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research applications .
化学反应分析
Types of Reactions
PS-1145 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
属性
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431898-65-6 | |
| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PS-1145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-1145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]
A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]
ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:
- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]
- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]
- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []
- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []
- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]
A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.
A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]
A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.
A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.
A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
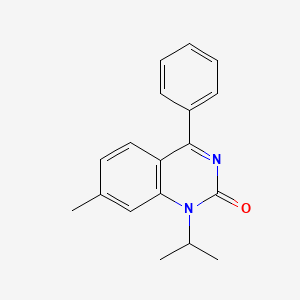
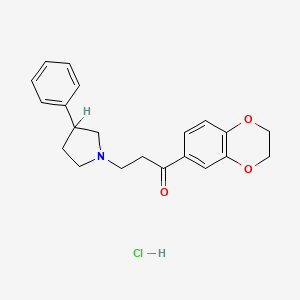
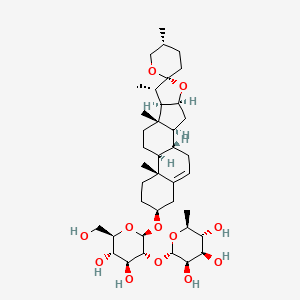
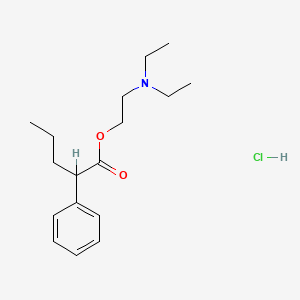
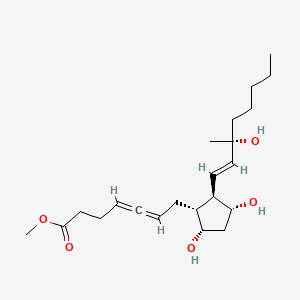

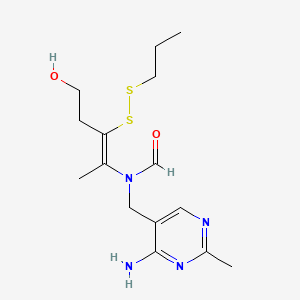
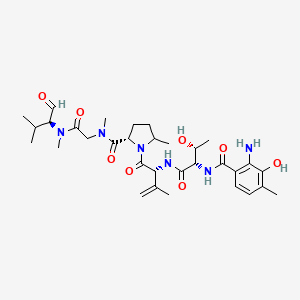

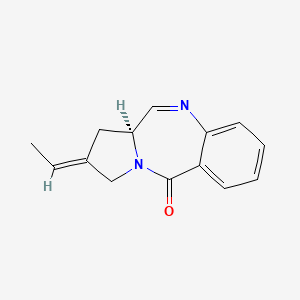
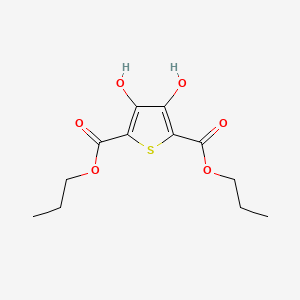
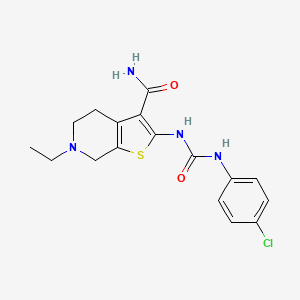
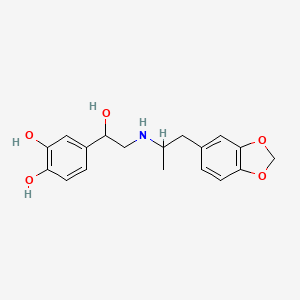
![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)
